molecular formula C14H14F2N2 B13973245 4-tert-Butyl-2',6'-difluoro-2,3'-bipyridine

4-tert-Butyl-2',6'-difluoro-2,3'-bipyridine

Cat. No.: B13973245
M. Wt: 248.27 g/mol
InChI Key: BEHDTAWNZGEIFX-UHFFFAOYSA-N
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Description

4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine is a bipyridine derivative characterized by the presence of a tert-butyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic acid derivative under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison: 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine is unique due to the presence of both tert-butyl and fluorine substituents, which can significantly alter its chemical reactivity and coordination properties compared to its analogs. The fluorine atoms can enhance the compound’s electron-withdrawing capability, while the tert-butyl group can provide steric hindrance, influencing its overall behavior in chemical reactions and applications .

Properties

Molecular Formula

C14H14F2N2

Molecular Weight

248.27 g/mol

IUPAC Name

3-(4-tert-butylpyridin-2-yl)-2,6-difluoropyridine

InChI

InChI=1S/C14H14F2N2/c1-14(2,3)9-6-7-17-11(8-9)10-4-5-12(15)18-13(10)16/h4-8H,1-3H3

InChI Key

BEHDTAWNZGEIFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=C(N=C(C=C2)F)F

Origin of Product

United States

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